molecular formula C16H17N3O4S B4179029 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B4179029
M. Wt: 347.4 g/mol
InChI Key: KLFWBBXBVSAJDN-UHFFFAOYSA-N
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Description

1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine, also known as MNTP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MNTP is a piperazine derivative that has shown promise as a selective serotonin receptor agonist, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

Mechanism of Action

1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine selectively activates serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to downstream signaling pathways that regulate a variety of physiological processes. For example, activation of the 5-HT1A receptor has been shown to reduce anxiety and improve mood, while activation of the 5-HT2A receptor has been implicated in the hallucinogenic effects of certain drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine are complex and depend on the specific serotonin receptors that are activated. However, some general effects of 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine include changes in mood, appetite, and sleep. 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has also been shown to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and yield. 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is also a selective serotonin receptor agonist, allowing for precise and specific activation of serotonin receptors. However, 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more selective serotonin receptor agonists that can target specific subtypes of serotonin receptors. Another area of interest is the use of 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine in animal models to study the role of serotonin in various physiological and pathological processes. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications in the treatment of psychiatric disorders, and further research is needed to explore these possibilities.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is as a selective serotonin receptor agonist. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. By selectively activating serotonin receptors, 1-(4-methoxy-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine can be used to study the physiological and pathological processes that are regulated by serotonin.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-23-12-4-5-13(14(11-12)19(21)22)17-6-8-18(9-7-17)16(20)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWBBXBVSAJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl](thiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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